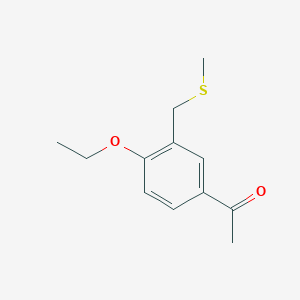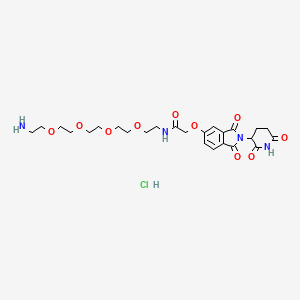
Tert-butyl 1-(6-bromopyridin-3-YL)-1-methylethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.
Major Products:
Substitution Reactions: Products where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products with altered oxidation states of the carbamate group.
Coupling Reactions: N-Boc-protected anilines and other coupled products.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to interact with biological targets.
- Studied for its potential use in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (5-bromopyridin-3-yl)carbamate: A closely related compound with a bromine atom at a different position on the pyridine ring.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Another similar compound with a different alkyl chain.
Uniqueness:
- The specific positioning of the bromine atom and the tert-butyl group in tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate provides unique reactivity and interaction profiles compared to its analogs.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H19BrN2O2 |
|---|---|
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-6-7-10(14)15-8-9/h6-8H,1-5H3,(H,16,17) |
Clé InChI |
WOYXUGKXBQLLBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)C1=CN=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)






![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)





